molecular formula C7H12N2O B2745578 cis-Octahydro-2H-benzimidazol-2-one CAS No. 875923-28-7

cis-Octahydro-2H-benzimidazol-2-one

Cat. No.: B2745578
CAS No.: 875923-28-7
M. Wt: 140.186
InChI Key: RWIIUBCMPVZLBA-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Octahydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It is characterized by a bicyclic structure consisting of a benzimidazole ring system that is fully saturated, giving it the “octahydro” designation

Scientific Research Applications

cis-Octahydro-2H-benzimidazol-2-one has several scientific research applications:

Safety and Hazards

Cis-Octahydro-2H-benzimidazol-2-one is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2-nitroaniline derivatives followed by cyclization with formaldehyde or other aldehydes . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step. The cyclization step may be carried out in the presence of an acid catalyst to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

cis-Octahydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further saturate the ring system or modify substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Mechanism of Action

The mechanism of action of cis-Octahydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-2H-imidazol-2-one: Another heterocyclic compound with a similar core structure but differing in saturation and functional groups.

    cis-Decahydronaphthalene: A fully saturated bicyclic compound, similar in structure but lacking nitrogen atoms.

Uniqueness

cis-Octahydro-2H-benzimidazol-2-one is unique due to its fully saturated benzimidazole ring system, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIUBCMPVZLBA-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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